

## Part 1: Executive Summary & Chemical Identity

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### Compound of Interest

Compound Name: *tert-Butyl pentafluoropropionate*

CAS No.: 55258-28-1

Cat. No.: B1272684

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**tert-Butyl pentafluoropropionate** (TBFPF) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates requiring the introduction of a pentafluoroethyl (

) moiety or a lipophilic, acid-labile ester group. Unlike its commercially ubiquitous analog ethyl pentafluoropropionate, the tert-butyl variant offers unique orthogonal protection strategies due to the acid-lability of the tert-butyl group.

While the ethyl ester is the standard catalog reagent, TBFPF is frequently synthesized in situ or on-demand for specific mechanistic requirements where base-mediated hydrolysis (required for ethyl esters) would degrade sensitive substrates.

## Physicochemical Profile[1][2][3][4][5][6][7]

Property	Data	Notes
Chemical Name	tert-Butyl 2,2,3,3,3-pentafluoropropanoate	IUPAC
CAS Number	Not Widely Listed	See Note Below
Related CAS	426-65-3 (Ethyl Ester); 422-64-0 (Parent Acid)	Commercial Analogs
Molecular Formula		
Molecular Weight	220.14 g/mol	
Density (Est.)	1.15 - 1.20 g/mL	Higher than non-fluorinated esters
Boiling Point (Est.)	105 - 110 °C	Volatile; Handle with care
Solubility	DCM, THF, Et2O	Hydrophobic

Technical Note on CAS: TBFPF is a "non-catalog" entity in most public chemical registries, often conflated with its n-butyl isomer (CAS 680-28-4). Researchers should reference the parent Pentafluoropropionic Acid (CAS 422-64-0) or Pentafluoropropionic Anhydride (CAS 356-42-3) as the primary sourcing materials.

## Part 2: Synthetic Utility & Mechanism

The utility of TBFPF lies in the electronic synergy between the pentafluoroethyl group and the tert-butyl ester.

- Hyper-Electrophilicity: The strong inductive effect (

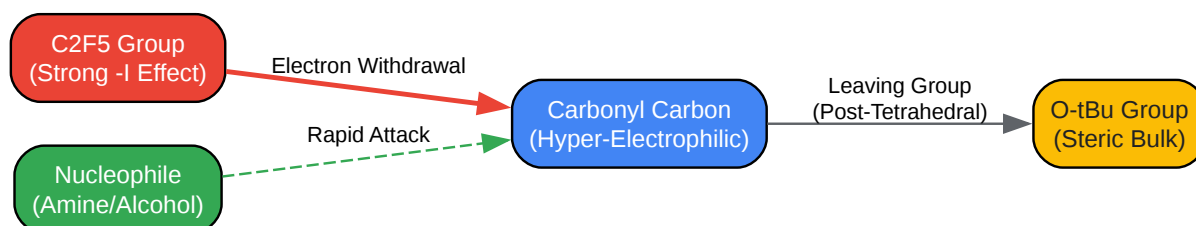
) of the

group pulls electron density away from the carbonyl carbon, making it significantly more electrophilic than non-fluorinated propionates. This facilitates rapid nucleophilic acyl substitution, even with weak nucleophiles.

- Acid-Labile Protection: In multi-step synthesis, the tert-butyl group allows for deprotection using Trifluoroacetic acid (TFA) or HCl in dioxane, avoiding the harsh basic conditions

(LiOH/NaOH) required to cleave ethyl esters—conditions that often lead to defluorination or racemization of chiral centers.

## Diagram 1: Electronic Activation & Reactivity



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Figure 1: The electron-withdrawing nature of the perfluoroalkyl chain activates the carbonyl, while the t-butyl group dictates the deprotection pathway.

## Part 3: Synthesis Protocol (Self-Validating)

Since TBFPF is rarely available off-the-shelf, the following protocol describes its synthesis from Pentafluoropropionic Anhydride. This method is preferred over the acid chloride route due to cleaner by-products (pentafluoropropionic acid vs. HCl).

### Reagents:

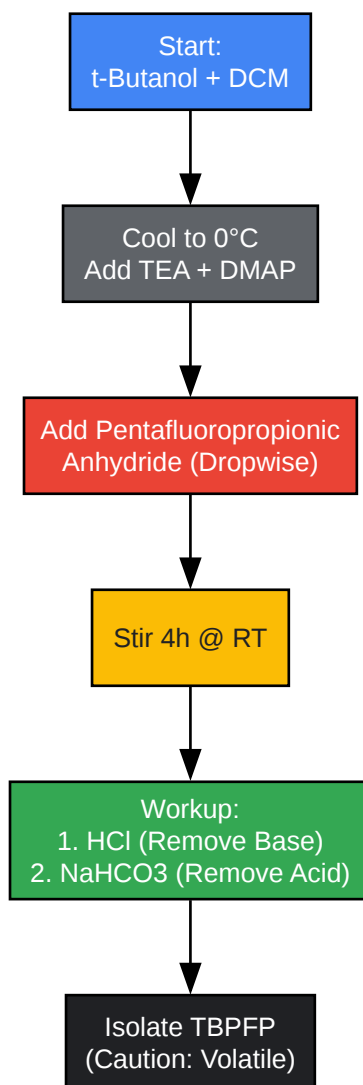
- Pentafluoropropionic Anhydride (PFPA): 1.1 equivalents (CAS 356-42-3).
- tert-Butanol: 1.0 equivalent (Anhydrous).
- DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).
- Triethylamine (TEA): 1.2 equivalents (Acid scavenger).
- DCM (Dichloromethane): Solvent (Anhydrous).

### Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

- ) atmosphere. Add anhydrous DCM (50 mL) and tert-Butanol (10 mmol).
- Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool the solution to using an ice bath.
  - Acylation: Dropwise add Pentafluoropropionic Anhydride (11 mmol) diluted in 10 mL DCM over 15 minutes. Caution: Exothermic reaction.
  - Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
    - Validation Point (TLC/GC): Monitor disappearance of t-Butanol.
  - Workup:
    - Wash with 1M HCl (2 x 20 mL) to remove TEA/DMAP.
    - Wash with Sat.  
(2 x 20 mL) to remove excess pentafluoropropionic acid.
    - Wash with Brine, dry over
  - Purification: Carefully concentrate under reduced pressure (Rotovap).
    - Critical: Do not apply high vacuum (< 20 mbar) or heat > 30°C, as TBFPF is volatile. Distillation at atmospheric pressure is recommended if high purity is needed.

## Diagram 2: Synthesis Workflow



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Figure 2: Step-by-step synthesis workflow for **tert-Butyl Pentafluoropropionate**.<sup>[1][2]</sup>

## Part 4: Applications in Drug Development

### N-Acylation of Amines (Fluoro-Amide Synthesis)

TBPFPP is an excellent reagent for converting amines into pentafluoropropionamides. The bulky t-butyl group minimizes side reactions (like double acylation) compared to the more reactive anhydride.

- Protocol: Mix Amine (1 eq) + TBPFPP (1.2 eq) in THF at Reflux (60°C).

- Why: The tert-butoxy group is a poorer leaving group than the carboxylate found in anhydrides, allowing for a more controlled, "gentler" acylation of sensitive amines.

## Lipophilicity Tuning (Prodrugs)

The introduction of the

group significantly increases the

(lipophilicity) of a molecule, enhancing membrane permeability. The tert-butyl ester can serve as a metabolic handle, slowly hydrolyzing in vivo to release the active acid form, or acting as a robust protecting group during intermediate synthesis.

## Part 5: Safety & Handling (MSDS Summary)

- Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[3]
- Inhalation: Fluorinated esters can cause respiratory tract irritation. Use only in a fume hood.
- Storage: Store at 2-8°C under inert gas. Moisture sensitive (slow hydrolysis).

## References

- National Institute of Standards and Technology (NIST).Pentafluoropropionic acid, butyl ester (Isomer Data). NIST Chemistry WebBook.[4] Available at: [\[Link\]](#)
- PubChem.Pentafluoropropionic Acid (Parent Compound). National Library of Medicine. Available at: [\[Link\]](#)
- Organic Chemistry Portal.Protecting Groups: tert-Butyl Esters.[5] Available at: [\[Link\]](#)

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## Sources

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- [2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Pentafluoropropionic acid, butyl ester \[webbook.nist.gov\]](#)
- [5. tert-Butyl Esters \[organic-chemistry.org\]](#)
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